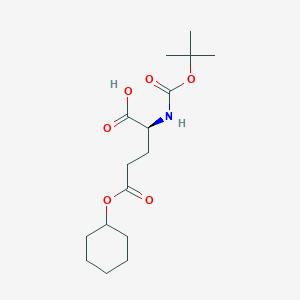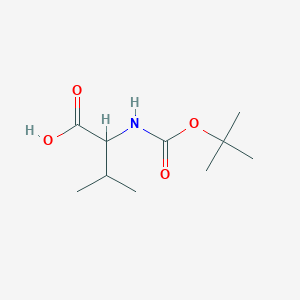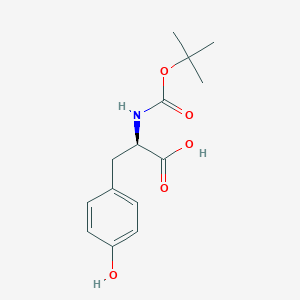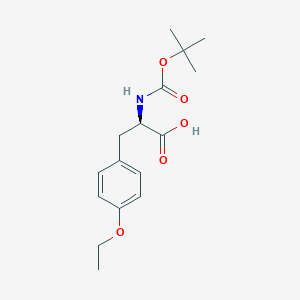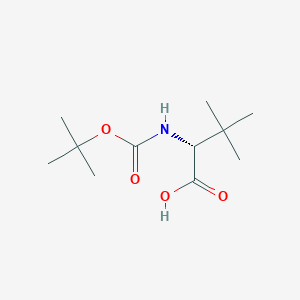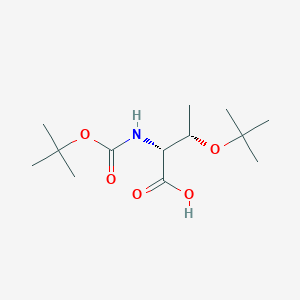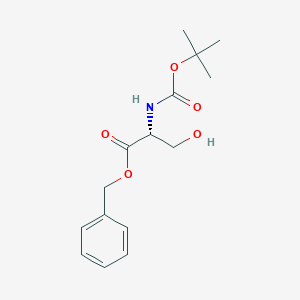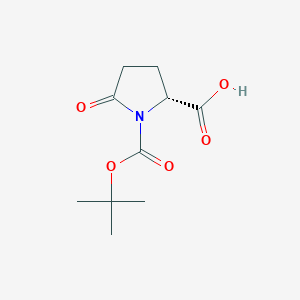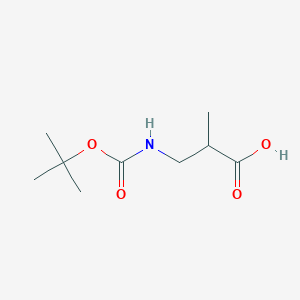
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Übersicht
Beschreibung
“3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis to protect amines . The molecular formula of the compound is C8H16N2O4 .
Synthesis Analysis
The synthesis of compounds with a Boc group can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has also shown that tert-butyloxycarbonyl-protected amino acid ionic liquids can be used as starting materials in dipeptide synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 204.224 Da and the monoisotopic mass is 204.111008 Da .
Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound can also participate in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
The compound is solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3, a boiling point of 364.4±37.0 °C at 760 mmHg, and a flash point of 174.2±26.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
It has been used in the study of crystal structures and polymorphism, as seen in the case of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, which demonstrates different polymorphic forms (Gebreslasie, Jacobsen, & Görbitz, 2011).
In pharmaceutical chemistry, derivatives of this compound have been synthesized for potential applications in anticancer therapy. Functionalized amino acid derivatives, including those with the tert-butoxycarbonyl group, have shown cytotoxicity against human cancer cell lines (Kumar et al., 2009).
The compound is involved in the synthesis of various amino acid derivatives and polymers, such as amino acid-derived poly(methylpropargyl ester)s, which have been studied for their chiroptical properties (Qu, Sanda, & Masuda, 2009).
It plays a significant role in peptide synthesis, serving as a protective group for amino acids. The efficient tert-butoxycarbonylation of amines has been researched using heterogeneous and recyclable catalysts (Heydari et al., 2007).
The compound's derivatives have been explored for the synthesis of complex molecules such as renin inhibitors, illustrating its utility in the design of biologically active compounds (Thaisrivongs et al., 1987).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Boc-DL-3-Aminoisobutyric acid are the amino acid ionic liquids (AAILs) . These AAILs are used in organic synthesis due to their multiple reactive groups .
Mode of Action
Boc-DL-3-Aminoisobutyric acid interacts with its targets through a series of steps . The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Biochemical Pathways
The compound affects the peptide synthesis pathway . It is used in the synthesis of dipeptides, which are crucial components of proteins . The compound’s interaction with its targets leads to the formation of dipeptides, affecting the overall protein synthesis pathway .
Pharmacokinetics
The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the compound’s action is the formation of dipeptides . These dipeptides are crucial for protein synthesis, and thus, the compound plays a significant role in this biochemical process .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds . For instance, the compound has been shown to be effective in high-temperature conditions . Additionally, the presence of certain coupling reagents enhances the compound’s efficacy in amide formation .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of Boc-DL-3-Aminoisobutyric acid are not fully understood. It is known that the compound is involved in the synthesis of dipeptides . The Boc protective group prevents unwanted side reactions during peptide synthesis .
Cellular Effects
The cellular effects of Boc-DL-3-Aminoisobutyric acid are not well-documented. It is known that the compound can be used in the synthesis of dipeptides, which play crucial roles in various cellular processes .
Molecular Mechanism
The molecular mechanism of Boc-DL-3-Aminoisobutyric acid is primarily related to its role in peptide synthesis. The Boc protective group on the amino acid prevents unwanted side reactions, allowing for the successful synthesis of dipeptides .
Metabolic Pathways
The metabolic pathways involving Boc-DL-3-Aminoisobutyric acid are not well-documented. It is known that the compound can be used in the synthesis of dipeptides .
Eigenschaften
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRNRYMFXDGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400614 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16948-10-0 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Tert-butoxycarbonyl)amino]-5-ethoxy-5-oxopentanoic acid](/img/structure/B558424.png)

